Physical and thermodynamic properties of 1-Cyclobutylpropane-2-thiol
Physical and thermodynamic properties of 1-Cyclobutylpropane-2-thiol
Title: Physical and Thermodynamic Properties of 1-Cyclobutylpropane-2-thiol: A Comprehensive Guide
Executive Summary
1-Cyclobutylpropane-2-thiol (CAS: 1602903-20-7) is a specialized aliphatic thiol characterized by a highly strained cyclobutane ring coupled to a secondary thiol moiety[1]. In advanced drug development and materials science, such lipophilic bioisosteres are increasingly utilized to probe hydrophobic pockets and coordinate with metal centers in metalloenzymes[2]. This whitepaper provides a rigorous analysis of the physical and thermodynamic properties of 1-cyclobutylpropane-2-thiol, bridging theoretical predictive models with self-validating experimental protocols.
Structural and Physicochemical Profiling
The thermodynamic behavior of 1-cyclobutylpropane-2-thiol is governed by the interplay between its strained four-membered ring and the polarizable sulfur atom.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 1-Cyclobutylpropane-2-thiol |
| CAS Number | 1602903-20-7 |
| Molecular Formula | C 7 H 14 S |
| Molecular Weight | 130.25 g/mol |
| SMILES | CC(CC1CCC1)S |
| Predicted LogP | ~2.8 - 3.1 |
Causality of Molecular Features: Unlike primary alcohols, the secondary thiol group (-SH) exhibits significantly weaker intermolecular hydrogen bonding. This dictates its macroscopic thermodynamic behavior: it possesses a higher vapor pressure and lower enthalpy of vaporization compared to its oxygenated analog (1-cyclobutylpropan-2-ol), yet exhibits lower volatility than the corresponding alkane due to the larger electron cloud and polarizability of the sulfur atom. Furthermore, the cyclobutane ring introduces approximately 112 kJ/mol of ring strain energy. This is caused by severe angle compression (from the ideal sp 3 tetrahedral angle of 109.5° to ~90°) and torsional strain from eclipsed adjacent C-H bonds[3].
Thermodynamic Characterization via Benson Group Additivity
To establish a theoretical baseline for the standard enthalpy of formation ( ΔHf∘ ), we apply Benson's Group Additivity method[3]. This predictive framework assumes that thermodynamic properties arise primarily from local structural environments, allowing us to bypass the need for immediate, resource-intensive empirical calorimetry.
The molecule can be decomposed into the following polyvalent groups:
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Cyclobutane Ring : Contributes a base ring strain correction (RSC) of ~112 kJ/mol[4].
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-CH 2
- (aliphatic linker) : Connects the ring to the secondary carbon.
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-CH(SH)- (secondary thiol) : The core reactive center.
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-CH 3 (terminal methyl) : Caps the aliphatic chain.
By summing the group additivity values (GAVs) for these substructures and applying the cyclobutane ring strain correction, the standard gas-phase enthalpy of formation ( ΔHf∘ ) can be estimated. This theoretical value is critical for determining the thermodynamic feasibility of synthetic pathways and assessing the risk of thermal degradation (e.g., elimination of H 2 S) during high-temperature processing.
Experimental Workflows for Property Validation
To validate theoretical thermodynamic models, empirical data must be gathered using self-validating experimental systems.
Protocol 1: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp )
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Causality & Choice: DSC is selected over adiabatic calorimetry for its rapid throughput and minimal sample requirements. To prevent thiol oxidation into disulfides at elevated temperatures, the system must be purged with high-purity nitrogen.
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Self-Validating Mechanism: The protocol uses a three-run method (empty pan, sapphire standard, sample) to continuously validate baseline stability and heat flow accuracy.
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Calibration: Run an indium standard to calibrate the temperature axis and cell constant via its known melting point and enthalpy of fusion.
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Baseline & Standard: Perform a blank run with empty hermetic aluminum pans, followed by a run with a standard sapphire disk to establish the reference heat capacity curve.
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Sample Analysis: Seal 5-10 mg of 1-cyclobutylpropane-2-thiol in a hermetic pan. Ramp the temperature from -50°C to 150°C at 10°C/min under N 2 flow (50 mL/min).
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Data Extraction: Calculate Cp by comparing the heat flow of the sample against the sapphire standard, subtracting the empty pan baseline.
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Protocol 2: Knudsen Effusion for Vapor Pressure and ΔHvap
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Causality & Choice: Standard ebulliometry requires elevated temperatures, which can induce thermal degradation in secondary thiols. Knudsen effusion operates under high vacuum, allowing vapor pressure measurement at much lower, non-destructive temperatures.
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Self-Validating Mechanism: The system self-validates by first running a reference standard (benzoic acid) to empirically determine the orifice constant before analyzing the unknown thiol.
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System Calibration: Load benzoic acid into the effusion cell. Measure mass loss over time at constant temperature and high vacuum (< 10 −5 Torr) to calculate the calibration constant.
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Sample Loading: Load 1-cyclobutylpropane-2-thiol into the effusion cell equipped with a micro-orifice (e.g., 0.5 mm diameter).
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Isothermal Measurement: Record the mass loss rate ( Δm/Δt ) at multiple isothermal steps (e.g., 20°C, 25°C, 30°C).
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Thermodynamic Derivation: Calculate vapor pressure using the Knudsen equation. Plot ln(P) vs. 1/T (Clausius-Clapeyron plot) to extract the enthalpy of vaporization ( ΔHvap ).
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Workflow for thermodynamic validation of 1-cyclobutylpropane-2-thiol using DSC and TGA.
Relevance in Drug Development: Metalloprotease Inhibition
Beyond basic thermodynamics, the physicochemical properties of 1-cyclobutylpropane-2-thiol make it an intriguing scaffold in medicinal chemistry. The cyclobutane ring provides a rigid, lipophilic vector that can occupy hydrophobic S1' pockets in target enzymes with minimal entropic penalty upon binding.
Crucially, the secondary thiol acts as a highly effective Zinc Binding Group (ZBG). In zinc-dependent metalloproteases (such as Matrix Metalloproteinases, MMPs), the catalytic Zn 2+ ion is typically coordinated by three histidine residues[2]. The introduction of a thiol-bearing inhibitor displaces the catalytic water molecule. The deprotonated thiolate (S − ) forms a strong, monodentate coordination bond with the zinc ion, distorting its native tetrahedral geometry and effectively halting catalytic activity[2]. The thermodynamic favorability of this zinc-thiolate bond is a direct consequence of the soft-acid/soft-base interaction, which outcompetes the native zinc-water coordination.
Pharmacological pathway of thiol-mediated zinc coordination in metalloprotease inhibition.
References
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[1] Title: 1602903-20-7 | 1-cyclobutylpropane-2-thiol, Source: AA Blocks, URL: [Link]
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[4] Title: The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane, Source: CDC Stacks, URL:[Link]
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[3] Title: Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O, Source: ACS Publications, URL:[Link]
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[2] Title: Quantitative Structure−Activity Relationship Studies on Zinc-Containing Metalloproteinase Inhibitors, Source: ACS Publications, URL:[Link]
